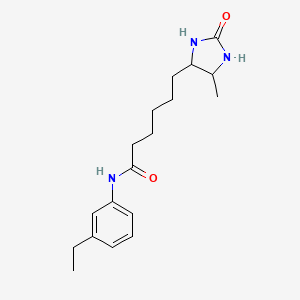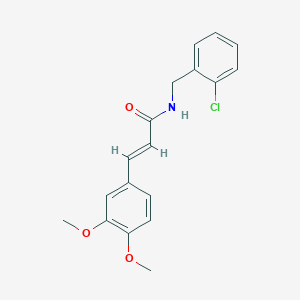![molecular formula C26H23N3O4S B11074848 2-[(2-cyanophenyl)amino]-2-oxoethyl S-benzyl-N-(phenylcarbonyl)cysteinate](/img/structure/B11074848.png)
2-[(2-cyanophenyl)amino]-2-oxoethyl S-benzyl-N-(phenylcarbonyl)cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CYANOANILINO)-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes cyano, benzoylamino, and benzylsulfanyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CYANOANILINO)-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multi-step organic reactions. The initial step often includes the formation of the cyanoanilino intermediate, followed by the introduction of the oxoethyl and benzoylamino groups under controlled conditions. The final step involves the addition of the benzylsulfanyl group, which is crucial for the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2-CYANOANILINO)-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxo derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
2-(2-CYANOANILINO)-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-CYANOANILINO)-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-CYANOANILINO)-1-PROPENYLTRIPHENYLPHOSPHONIUM BROMIDE: Shares the cyanoanilino group but differs in its overall structure and properties.
ETHYL 2-(2-CYANOANILINO)ACETATE: Contains the cyanoanilino group and is used in similar synthetic applications.
Uniqueness
2-(2-CYANOANILINO)-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23N3O4S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
[2-(2-cyanoanilino)-2-oxoethyl] 2-benzamido-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C26H23N3O4S/c27-15-21-13-7-8-14-22(21)28-24(30)16-33-26(32)23(18-34-17-19-9-3-1-4-10-19)29-25(31)20-11-5-2-6-12-20/h1-14,23H,16-18H2,(H,28,30)(H,29,31) |
InChI Key |
BWHBZFYKCTVPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)OCC(=O)NC2=CC=CC=C2C#N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11074774.png)

![N,N'-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]bis[4-(3-oxo-1-pyrrolidinyl)benzenesulfonamide]](/img/structure/B11074786.png)
![1-(2-Chlorobenzyl)-5'-methyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074793.png)

![4-bromophenyl 1-methyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11074799.png)
![4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11074805.png)

![7,9-Dibromo-2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11074823.png)
![5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B11074827.png)
![2-amino-5-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11074832.png)

![2'-(Allylthio)-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-3'H-spiro[chromene-2,4'-pyrimidine]-7,8-diol](/img/structure/B11074849.png)
